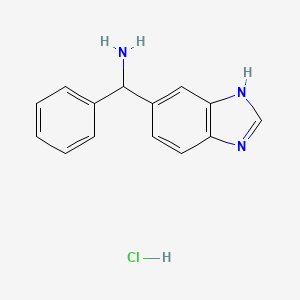
1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1354951-93-1 . It has a molecular weight of 296.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C14H13N3.2ClH/c15-14 (10-4-2-1-3-5-10)11-6-7-12-13 (8-11)17-9-16-12;;/h1-9,14H,15H2, (H,16,17);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 296.2 .科学的研究の応用
1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride is used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of other organic compounds, and is also used in the study of biochemical and physiological effects. Additionally, it is used in the study of pharmacological effects, such as in the study of the effects of drugs on the body.
作用機序
Target of Action
Similar compounds have been known to interact with tubulin , a protein that forms microtubules, which are essential for cell division and maintaining cell structure.
Mode of Action
It’s worth noting that similar compounds have been shown to bind to the colchicine binding site of tubulin , inhibiting its polymerization and disrupting microtubule dynamics. This can lead to cell cycle arrest and apoptosis in cancer cells.
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells , suggesting potential anti-cancer effects.
実験室実験の利点と制限
1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, and it is also relatively stable when stored properly. Additionally, it has a relatively low toxicity, making it safe to use in laboratory experiments. A limitation is that it is relatively expensive, which can limit its use in certain experiments.
将来の方向性
1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride has a number of potential future directions for research. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug development and the potential for its use in the treatment of various diseases and conditions. Additionally, further research could be done to explore its potential toxicity and any potential side effects. Finally, further research could be done to explore its potential for use in the synthesis of other organic compounds.
合成法
1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochloride is synthesized from 1H-1,3-benzodiazol-5-yl(phenyl)methanamine hydrochlorideepin-5-ylmethanamine and hydrochloric acid. The reaction is carried out in aqueous conditions, and the resulting product is a white, crystalline solid. The exact reaction conditions, such as temperature and pH, may vary depending on the desired product.
Safety and Hazards
特性
IUPAC Name |
3H-benzimidazol-5-yl(phenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.ClH/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12;/h1-9,14H,15H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKHRPSKGJRWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



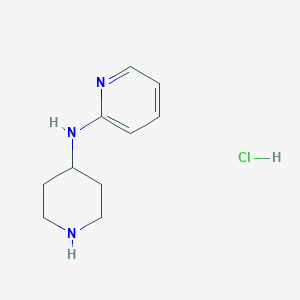
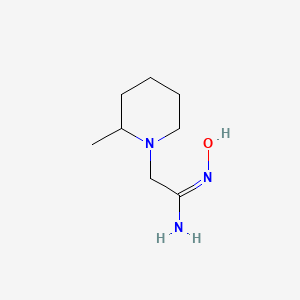
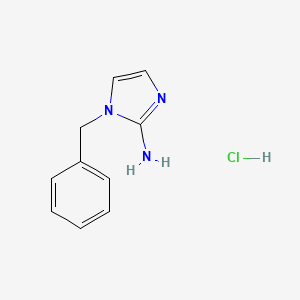
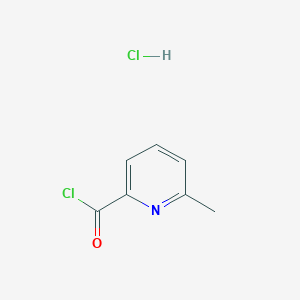

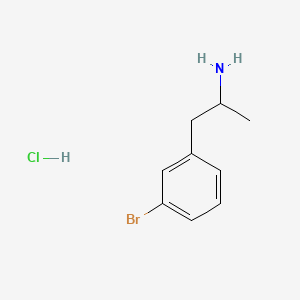
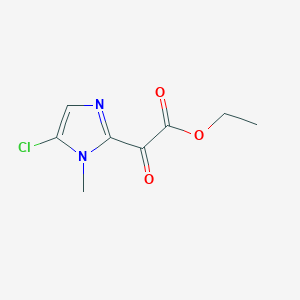
![5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B6144560.png)
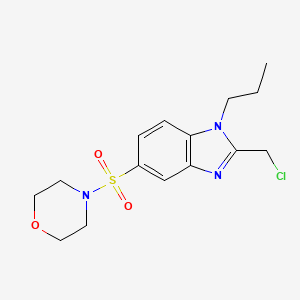
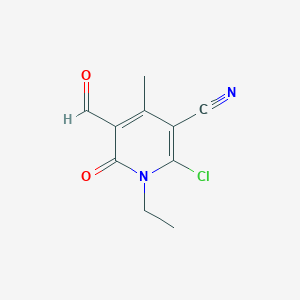
![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)
